molecular formula C12H18ClNO2 B3163400 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine CAS No. 883547-29-3

5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine

Cat. No.: B3163400
CAS No.: 883547-29-3
M. Wt: 243.73 g/mol
InChI Key: GMXIBZSYFWITDB-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine: is an organic compound that belongs to the class of aromatic amines. This compound features a phenylamine core substituted with a chlorine atom at the 5-position and a 3-methoxy-3-methyl-butoxy group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine typically involves multiple steps:

    Nitration: The starting material, 5-chloro-2-nitrophenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The amine group is then reacted with 3-methoxy-3-methyl-butanol in the presence of a base such as sodium hydride to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyphenylamine: Lacks the 3-methyl-butoxy group, resulting in different chemical properties.

    2-(3-Methoxy-3-methyl-butoxy)-phenylamine: Lacks the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine is unique due to the presence of both the chlorine atom and the 3-methoxy-3-methyl-butoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-2-(3-methoxy-3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8H,6-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIBZSYFWITDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=C(C=C(C=C1)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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